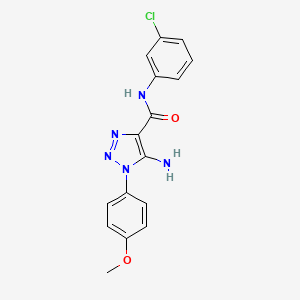![molecular formula C17H19ClN2O B4989014 3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4989014.png)
3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol, also known as WAY-100635, is a selective serotonin receptor antagonist. It was developed by Wyeth-Ayerst Laboratories in the early 1990s and is widely used in scientific research to study the role of serotonin receptors in various physiological and pathological processes.
Wirkmechanismus
3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist of the serotonin 5-HT1A receptor, which is widely distributed throughout the brain and plays a key role in the regulation of mood, anxiety, and other physiological processes. By blocking this receptor, 3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol can modulate the activity of serotonin in the brain and alter various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol are complex and depend on the specific receptor subtype and brain region being targeted. However, in general, 3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol has been shown to modulate the activity of serotonin in the brain, leading to changes in mood, anxiety, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol is its selectivity for the serotonin 5-HT1A receptor, which allows researchers to study the role of this receptor in various physiological and pathological processes. However, one limitation of 3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the bloodstream over extended periods of time.
Zukünftige Richtungen
There are many potential future directions for research involving 3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol. Some possible areas of focus include the role of serotonin receptors in the regulation of appetite and energy balance, the use of serotonin receptor antagonists in the treatment of various psychiatric and neurological disorders, and the development of new drugs that target specific serotonin receptor subtypes. Additionally, further research is needed to fully understand the complex biochemical and physiological effects of 3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol and other serotonin receptor antagonists.
Synthesemethoden
The synthesis of 3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 4-chlorobenzylamine with 1-(2-hydroxyphenyl)ethanone to form 4-chlorobenzyl-1-(2-hydroxyphenyl)ethylamine. This intermediate is then reacted with piperazine to form 3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol.
Wissenschaftliche Forschungsanwendungen
3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol is widely used in scientific research to study the role of serotonin receptors in various physiological and pathological processes. It is particularly useful in the study of depression, anxiety, and other mood disorders, as well as in the study of neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-15-4-6-16(7-5-15)20-10-8-19(9-11-20)13-14-2-1-3-17(21)12-14/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLCCFSZDLLHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)
![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)

![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)


![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B4989001.png)
![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)